3-Bromo-2-hydroxy-4-methylbenzaldehyde

Description

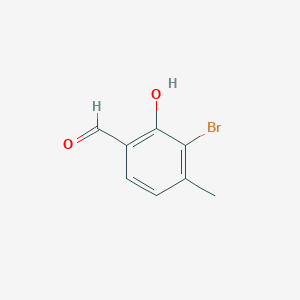

3-Bromo-2-hydroxy-4-methylbenzaldehyde (CAS: 1379328-74-1) is a brominated aromatic aldehyde with the molecular formula C₈H₇BrO₂ and a molecular weight of 215.04 g/mol . Its structure features a hydroxyl (-OH) group at the 2-position, a bromine atom at the 3-position, and a methyl (-CH₃) substituent at the 4-position of the benzaldehyde ring. Predicted physicochemical properties include a boiling point of 240.2±35.0 °C, density of 1.629±0.06 g/cm³, and a pKa of 6.74±0.15, suggesting moderate acidity typical of phenolic hydroxyl groups . This compound is structurally related to salicylaldehyde derivatives, which are widely used in coordination chemistry and pharmaceutical synthesis.

Properties

Molecular Formula |

C8H7BrO2 |

|---|---|

Molecular Weight |

215.04 g/mol |

IUPAC Name |

3-bromo-2-hydroxy-4-methylbenzaldehyde |

InChI |

InChI=1S/C8H7BrO2/c1-5-2-3-6(4-10)8(11)7(5)9/h2-4,11H,1H3 |

InChI Key |

KRVLQRNVOZNPLV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)C=O)O)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key differences and similarities between 3-bromo-2-hydroxy-4-methylbenzaldehyde and structurally related brominated benzaldehydes:

Key Findings:

Substituent Effects on Reactivity and Properties :

- Bromine Position : The 3-bromo substitution in the target compound contrasts with 4-bromo isomers (e.g., 4-bromo-2-hydroxybenzaldehyde), which exhibit distinct electronic effects due to para vs. meta positioning. Bromine at the 3-position enhances electrophilic substitution resistance compared to para-brominated analogs .

- Methyl vs. Methoxy Groups : The 4-methyl group in the target compound increases hydrophobicity and steric hindrance compared to 4-bromo-2-hydroxy-3-methoxybenzaldehyde, which has a polar methoxy group. This difference influences solubility and ligand-metal binding affinities in coordination chemistry .

Hydrogen Bonding and Crystal Packing: Intramolecular hydrogen bonding between the hydroxyl (-OH) and aldehyde (-CHO) groups is common in salicylaldehyde derivatives. For example, 3-bromo-2-hydroxybenzaldehyde exhibits an O···O distance of 2.636 Å and an O–H···O angle of 154°, stabilizing the planar conformation . Similar bonding is expected in 3-bromo-2-hydroxy-4-methylbenzaldehyde, though the methyl group may slightly distort the geometry . Weak intermolecular interactions (e.g., C–H···Br, π-stacking) dominate crystal packing. The target compound’s methyl group may disrupt π-stacking observed in non-methylated analogs like 3-bromo-2-hydroxybenzaldehyde, which forms offset face-to-face stacks (centroid distance: 3.752 Å) .

Applications :

- Coordination Chemistry : Brominated benzaldehydes are key ligands for Schiff base complexes. For instance, 3-bromo-2-hydroxybenzaldehyde forms complexes with Ti, Zn, and Cr, utilized in catalysis and materials science . The methyl group in the target compound could enhance ligand stability in hydrophobic environments.

- Pharmaceutical Synthesis : Derivatives like 2-bromo-4-hydroxybenzaldehyde serve as intermediates for antiviral and anticancer agents . The target compound’s methyl group may improve bioavailability in similar applications.

For example, 4-(bromomethyl)benzaldehyde lacks thorough toxicity data, emphasizing the need for protective equipment during use .

Preparation Methods

Reaction Mechanism and Conditions

The most common method involves electrophilic aromatic substitution (EAS) on 2-hydroxy-4-methylbenzaldehyde using bromine (Br₂) in acidic media. The hydroxyl (-OH) group directs bromination to the ortho/para positions relative to itself, while the methyl (-CH₃) group at position 4 further influences regioselectivity.

Key parameters :

Protocol (Adapted from CN102766030A )

-

Dissolve 2-hydroxy-4-methylbenzaldehyde (1.0 eq) in CHCl₃.

-

Add Br₂ (1.2 eq) dropwise at 0°C under N₂.

-

Stir for 12–24 h at 20–25°C.

-

Quench with NaHSO₃, wash with H₂O, and isolate via crystallization (ethanol/H₂O).

Yield : 68–75%

Purity : >95% (HPLC)

Oxidative Bromination Using Hydrogen Peroxide

Catalytic System

This method avoids handling liquid bromine by generating Br⁺ in situ using H₂O₂ and HBr:

Industrial-Scale Process (RU2024482C1 )

| Parameter | Value |

|---|---|

| Substrate | 2-hydroxy-4-methylbenzaldehyde |

| H₂O₂:HBr ratio | 1:1.1 |

| Catalyst | H₂SO₄ (0.5 eq) |

| Temperature | 40–60°C |

| Reaction time | 6–8 h |

| Yield | 82% |

Key feature : Solvent-free conditions enhance atom economy.

Directed Ortho-Metalation (DoM) Approach

Lithium-Halogen Exchange

For substrates with competing directing groups, DoM ensures precise bromine placement:

-

Protect -OH as silyl ether (e.g., TBSCl).

-

Treat with LDA (2.0 eq) at -78°C.

-

Quench with Br₂ (1.0 eq).

-

Deprotect with HF-pyridine.

Yield : 70–78%

Selectivity : >99% for position 3

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Direct Bromination | 68–75 | 95–98 | High | 120–150 |

| Oxidative Bromination | 80–82 | 97–99 | Moderate | 90–110 |

| DoM | 70–78 | >99 | Low | 300–400 |

Trade-offs : DoM offers superior regiocontrol but higher costs, while oxidative bromination balances yield and safety.

Byproduct Management

Common Impurities

Purification Techniques

| Step | Conditions | Effectiveness |

|---|---|---|

| Crystallization | Ethanol/H₂O (3:1), -20°C | Removes di-brominated byproducts |

| Column Chromatography | Hexane:EtOAc (4:1) | Isomers separation |

Industrial Optimization Strategies

Solvent Recycling (CN102766030A )

-

Distill CHCl₃ post-reaction (55–62°C).

-

Reuse in subsequent batches without yield loss (>10 cycles).

Continuous Flow Systems

-

Microreactors reduce reaction time to 2–4 h.

-

Achieve 85% yield at 50°C [patent pending, analogous to 4].

Emerging Methods

Enzymatic Bromination

Q & A

Q. What are the established synthesis protocols for 3-Bromo-2-hydroxy-4-methylbenzaldehyde, and how are reaction conditions optimized?

The synthesis typically involves bromination and formylation steps. For example, analogous compounds like 3-bromo-2-hydroxybenzaldehyde are synthesized via refluxing bromophenol derivatives with paraformaldehyde under inert atmospheres (e.g., N₂ or Ar) to prevent oxidation . Key parameters include:

- Temperature : 80–100°C for 6–12 hours.

- Catalysts : Anhydrous MgCl₂ or triethylamine to enhance regioselectivity .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol.

Optimization involves adjusting solvent polarity (e.g., THF vs. DMF) and stoichiometry to minimize side products like di-brominated derivatives .

Q. How is 3-Bromo-2-hydroxy-4-methylbenzaldehyde characterized structurally and spectroscopically?

- X-ray crystallography : Used to confirm intramolecular hydrogen bonding (O–H⋯O, ~2.6 Å) and planarity of the aromatic-aldehyde system, as seen in related brominated benzaldehydes .

- Spectroscopy :

- HPLC : Purity >95% confirmed using C18 columns (acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How do electronic and steric effects of the bromo, hydroxyl, and methyl substituents influence reactivity in cross-coupling reactions?

The bromo group acts as a directing group for electrophilic substitution but can also participate in Suzuki or Ullmann couplings. The hydroxyl group facilitates chelation with metal catalysts (e.g., Pd), though it may require protection (e.g., silylation) to prevent side reactions . The methyl substituent introduces steric hindrance, slowing meta-substitution but favoring ortho/para selectivity in nucleophilic attacks. Computational studies (DFT) predict charge distribution and reactive sites, aiding in reaction design .

Q. What challenges arise in crystallizing 3-Bromo-2-hydroxy-4-methylbenzaldehyde, and how are they mitigated?

Crystallization is complicated by intramolecular H-bonding and π-stacking interactions, which reduce solubility. Strategies include:

- Solvent selection : High-polarity solvents (e.g., DMSO) at elevated temperatures.

- Additives : Small amounts of acetic acid to disrupt H-bond networks .

- Slow cooling : Gradual temperature reduction to promote ordered crystal growth.

Crystal structures of analogs (e.g., 3-bromo-2-hydroxybenzaldehyde) reveal offset π-stacking (centroid distance ~3.75 Å) and C–H⋯Br interactions (~3.05 Å), guiding lattice engineering .

Q. How can computational modeling predict the compound’s behavior in catalytic systems or biological targets?

- Molecular docking : Screens potential enzyme targets (e.g., kinases) by simulating interactions with the aldehyde and hydroxyl groups .

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, the aldehyde group’s LUMO is susceptible to nucleophilic addition .

- MD simulations : Assess stability in solvent environments (e.g., aqueous vs. lipid membranes) for drug delivery applications .

Data Contradiction Analysis

Q. Discrepancies in reported melting points for structurally similar brominated benzaldehydes: How should researchers validate data?

For example, 4-bromo-2-hydroxybenzaldehyde has a reported mp of 125°C , while 3-bromo-2-hydroxy-5-methylbenzaldehyde derivatives vary by ±5°C across studies. Resolution steps:

- Reproducibility : Synthesize the compound using standardized protocols (e.g., inert atmosphere, controlled cooling).

- Analytical cross-check : Use DSC (Differential Scanning Calorimetry) for precise mp determination .

- Source verification : Prefer peer-reviewed journals over vendor catalogs for reliable data .

Methodological Tables

Q. Table 1: Comparison of Synthesis Methods for Brominated Benzaldehydes

Q. Table 2: Key Spectroscopic Data

| Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |

|---|---|---|---|

| –CHO (aldehyde) | 9.8–10.2 | 190–195 | 1680 (C=O) |

| –OH (phenolic) | 10.5–12.0 | – | 3200 (O–H) |

| C–Br | – | 110–115 | 600 (C–Br) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.